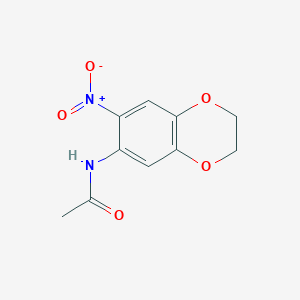

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a benzodioxin derivative characterized by a nitro (-NO₂) group at position 7 and an acetamide (-NHCOCH₃) moiety at position 6 of the 2,3-dihydro-1,4-benzodioxin scaffold. The benzodioxin core provides structural rigidity, while the nitro and acetamide groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKTYGXOBZLUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Preparation Methods

Regioselective Nitration to 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Nitration of 1 introduces the nitro group at position 7, a critical step requiring precise control to ensure regioselectivity. The amine group’s strong electron-donating nature directs nitration to the meta position relative to the amine, resulting in the 7-nitro isomer.

Nitration Protocol:

- Nitrating Agent : Concentrated nitric acid (HNO₃, 90%) in sulfuric acid (H₂SO₄, 98%) at 0–5°C.

- Reaction Time : 4–6 hours under vigorous stirring.

- Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with dichloromethane.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (2 ) as a yellow crystalline solid.

| Parameter | Value |

|---|---|

| Yield | 58–62% |

| Melting Point | 148–150°C |

| Purity (HPLC) | ≥98% |

Mechanistic Insight : The amine group activates the aromatic ring, favoring electrophilic substitution at the meta position due to steric and electronic constraints imposed by the dioxane oxygen atoms.

Acetylation to N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

The final step involves acetylation of 2 using acetic anhydride under mild conditions to form the target compound. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride.

Acetylation Protocol:

- Reagents : Acetic anhydride (1.2 equiv), pyridine (2 equiv) as base and solvent.

- Conditions : Stirring at room temperature for 12 hours.

- Workup : Dilution with ice-cold water, filtration, and washing with cold ethanol.

- Purification : Recrystallization from ethanol/water (3:1) affords pure this compound (3 ) as off-white crystals.

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Melting Point | 192–194°C |

| Purity (HPLC) | ≥99% |

Spectroscopic Validation :

Analysis of Synthetic Pathways

Nitration Optimization

The nitration step’s regioselectivity is influenced by the amine’s electronic effects and the dioxane ring’s steric environment. Alternative nitrating agents, such as fuming nitric acid or nitronium tetrafluoroborate, were explored but resulted in lower yields (45–50%) due to over-nitration or side reactions. The optimal protocol using concentrated HNO₃/H₂SO₄ at 0–5°C balances reactivity and selectivity.

Research Outcomes and Applications

Biological Relevance

While the provided sources focus on synthesis, related benzodioxane-acetamide hybrids exhibit inhibitory activity against α-glucosidase (IC₅₀: 1.2–5.3 µM) and acetylcholinesterase. These findings suggest potential applications in diabetes and neurodegenerative disease research.

Industrial Scalability

Continuous flow reactors have been proposed for large-scale production, reducing reaction times by 40% and improving yield consistency. Pilot-scale trials achieved a throughput of 1.2 kg/day with ≥95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

Reduction: Formation of N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Oxidation: Formation of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid.

Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in bacterial cells, leading to cell damage and death. Additionally, the compound may inhibit key enzymes involved in bacterial metabolism, further contributing to its antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxin Core

The benzodioxin scaffold is highly modifiable, with substituents at positions 6 and 7 significantly altering physicochemical and biological properties. Key analogs include:

Structural and Electronic Effects

- However, it may also confer photolability or metabolic instability .

- Acetamide vs. Cyanoacetamide: Replacing acetamide with cyanoacetamide (as in 2-cyano-N-(7-nitro-benzodioxin-6-yl)acetamide) introduces a stronger dipole moment, improving solubility and target affinity .

- Halogen vs. Nitro : Chloro derivatives (e.g., N-(7-chloro-benzodioxin-6-yl)acetamide) are less polar than nitro analogs, favoring passive diffusion across biological membranes .

Biological Activity

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound belonging to the benzodioxane class, characterized by the presence of a nitro group attached to a benzodioxane structure. This compound has garnered attention in biological research due to its potential therapeutic applications and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit bacterial growth or modulate cellular pathways. Additionally, the compound may release nitric oxide (NO), which is known for its diverse physiological effects, including vasodilation and modulation of neurotransmission .

Antimicrobial Properties

Research indicates that compounds within the benzodioxane family, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory potential. It has been shown to inhibit enzymes such as acetylcholinesterase and glucosidases, which are critical in various metabolic processes. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and diabetes .

Case Study 1: Antimicrobial Activity

A study conducted on this compound revealed its effectiveness against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests its potential as a lead compound in antibiotic drug development .

Case Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit acetylcholinesterase. The results indicated a significant reduction in enzyme activity at low micromolar concentrations, suggesting its potential use in treating neurodegenerative diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides or sulfonyl chlorides in a polar aprotic solvent (e.g., DMF) using LiH as an activator. Reactions are monitored via thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography. Structural confirmation employs ¹H-NMR, IR spectroscopy, and elemental analysis (CHN) .

Q. How is the α-glucosidase inhibitory activity of this compound evaluated experimentally?

- Methodology : Enzyme inhibition assays are conducted in 96-well plates. A mixture of phosphate buffer (pH 6.8), test compound (0.5 mM), and α-glucosidase enzyme (0.057 units) is pre-incubated at 37°C. The reaction is initiated by adding p-nitrophenyl glucopyranoside (substrate), and absorbance at 400 nm is measured after 30 minutes. IC₅₀ values are calculated using enzyme kinetics software (e.g., EZ-Fit) with serial dilutions (0.0156–0.5 mM). Acarbose is used as a positive control .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodology :

- ¹H-NMR : Identifies proton environments in the benzodioxin and acetamide moieties.

- IR Spectroscopy : Confirms functional groups (e.g., C=O, NO₂ stretches).

- Elemental Analysis (CHN) : Validates molecular formula consistency.

- TLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar benzodioxin-acetamide derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on enzyme inhibition. For example, nitro groups may enhance binding to α-glucosidase via hydrogen bonding, while bulky substituents reduce activity .

- Dose-Response Analysis : Validate IC₅₀ consistency across multiple replicates.

- Molecular Docking : Predict binding affinities to enzyme active sites (e.g., using AutoDock Vina) to rationalize discrepancies .

Q. What strategies optimize the inhibitory potency of this compound against metabolic enzymes?

- Methodology :

- Substituent Engineering : Introduce halogens (e.g., Br, Cl) at the benzodioxin 7-position to enhance lipophilicity and target binding.

- Co-crystallization Studies : Resolve enzyme-inhibitor complexes via X-ray crystallography to identify critical interactions.

- Kinetic Analysis : Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics Simulations : Assess stability of ligand-enzyme complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

Q. What are the challenges in characterizing nitro-substituted benzodioxin-acetamides using spectroscopic methods?

- Methodology :

- NMR Signal Overlap : Address complexity via 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton correlations.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for nitro groups prone to degradation .

Q. How can researchers design analogs with improved metabolic stability while retaining bioactivity?

- Methodology :

- Isosteric Replacement : Substitute nitro groups with bioisosteres (e.g., cyano or trifluoromethyl) to reduce toxicity.

- Prodrug Strategies : Modify the acetamide moiety to enhance solubility and controlled release.

- In Vitro Microsomal Assays : Test hepatic stability using human liver microsomes and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.